molecular formula C12H17BrFNO B7895656 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine

Cat. No.: B7895656
M. Wt: 290.17 g/mol
InChI Key: NAYSGPVLDHPVOT-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine is an organic compound that features a hexylamine chain attached to a phenoxy group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine typically involves the reaction of 4-bromo-2-fluorophenol with hexylamine. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Common bases used include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenoxy compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogen-substituted phenoxy compounds.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromo-2-fluorophenoxy)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, van der Waals forces, or covalent interactions, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: A precursor in the synthesis of 6-(4-Bromo-2-fluorophenoxy)hexan-1-amine.

    2-Bromo-4-fluorophenol: Another isomer with similar reactivity but different substitution pattern.

    4-Bromo-2-fluorobiphenyl:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

6-(4-bromo-2-fluorophenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFNO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYSGPVLDHPVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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